Dehydro Pimozide-d4
Description
Dehydro Pimozide-d4 (referred to as Compound 1 in the cited study) is a deuterated derivative of dehydro pimozide, a structural analog of pimozide, a diphenylbutylpiperidine antipsychotic. Its unique structure includes a dehydrogenated benzofuran core and deuterium substitution at four positions, enhancing its metabolic stability for pharmacokinetic and pharmacodynamic studies .
Properties
Molecular Formula |
C₂₈H₂₃D₄F₂N₃O |
|---|---|
Molecular Weight |
463.55 |
Synonyms |
1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1,2,3,6-tetrahydro-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectroscopic Comparison with Similar Compounds
Key Structural Features
Dehydro Pimozide-d4 (Compound 1) exhibits a planar structure confirmed by 1D and 2D NMR spectroscopy. Its unsaturated benzofuran moiety distinguishes it from saturated analogs (e.g., Compounds 2 and 3). The deuterium substitution further differentiates it from non-deuterated analogs. Below is a comparative analysis:
NMR Spectral Data
| Parameter | This compound (Compound 1) | Compounds 2 & 3 | Melapinol B |
|---|---|---|---|
| Aliphatic Hydrogens | 4 signals (δ 5.25, 4.35, 3.78, 4.62) | 6 signals | Similar to Compound 1 |
| Aromatic Hydrogens | AX-type (δ 7.41–6.02), meta-coupled (δ 6.54–6.04), and singlet (δ 6.82) | Similar AX/meta patterns | Shared partial structure |
| Key HMBC Correlations | Matches unsaturated benzofuran core | Saturated benzofuran | Oxidative trimer of resveratrol |
Table 1 : Comparative NMR data highlighting structural differences. Compound 1’s unsaturated benzofuran reduces aliphatic hydrogen counts compared to Compounds 2/3 .
Detailed Findings
Unsaturation Impact : The dehydrogenation in Compound 1 eliminates two aliphatic hydrogens, simplifying its NMR profile (4 vs. 6 signals in Compounds 2/3) .
Aromatic Coupling: AX-type couplings (e.g., δ 7.41/6.75, J = 8.8 Hz) and meta-coupled signals (δ 6.54/6.20, J = 2.5 Hz) align with its trimeric resveratrol-derived framework, resembling melapinol B .
Functional and Pharmacological Implications
Though pharmacological data are absent in the provided evidence, structural comparisons suggest:
- Enhanced Stability: Deuteriation likely extends half-life compared to non-deuterated analogs.
- Receptor Binding : The unsaturated benzofuran may alter affinity for dopamine D2 receptors, a target of pimozide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
